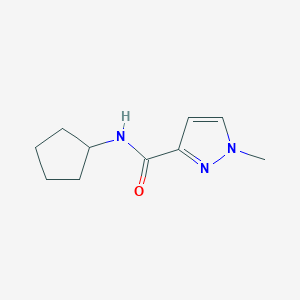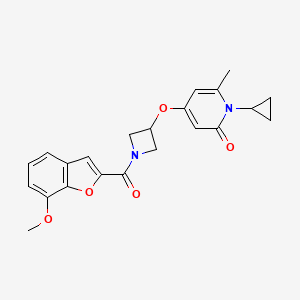
(E)-6-Phenyl-3-(Phenyl((Tosymethyl)imino)methyl)-1-(Tosymethyl)-1,3,5-triazin-2,4(1H,3H)-dithion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione is a useful research compound. Its molecular formula is C32H28N4O4S4 and its molecular weight is 660.84. The purity is usually 95%.
BenchChem offers high-quality (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoinduzierte Imino-Funktionalisierungen von Alkenen
(E)-6-Phenyl-3-(Phenyl((Tosymethyl)imino)methyl)-1-(Tosymethyl)-1,3,5-triazin-2,4(1H,3H)-dithion: dient als wertvoller Vorläufer für photoinduzierte Imino-Funktionalisierungen von Alkenen. Forscher haben eine katalysierungsfreie, photosensibilisierte Strategie entwickelt, die die Bildung eines Elektronendonor-Akzeptor-(EDA)-Komplexes nutzt. So funktioniert es:
- Anwendungsbereich: Diese Methode wurde für die späte Funktionalisierung von Naturstoff-Derivaten und die Totalsynthese von bioaktiven Molekülen eingesetzt .
Koordinationschemie und Metallkomplexe
Die einzigartige Struktur der Verbindung, die sowohl Imin- als auch Schwefelatome aufweist, macht sie zu einem interessanten Liganden für die Koordinationschemie. Forscher haben Palladium(II)- und Platin(II)-Komplexe unter Verwendung dieses Liganden synthetisiert. Diese Komplexe weisen interessante Eigenschaften und potenzielle Anwendungen auf:
- Anwendungen: Diese Komplexe könnten in der Katalyse, Materialwissenschaft und medizinischen Chemie Anwendung finden .
Berechnungschemie und quantenchemische Berechnungen
Forscher können rechnergestützte Methoden einsetzen, um die elektronische Struktur, Reaktivität und potentiellen Energieflächen der Verbindung zu untersuchen:
Zhang, X.-X., Zheng, H., Mei, Y.-K., Liu, Y., Liu, Y.-Y., Ji, D.-W., Wan, B., & Chen, Q.-A. (2023). Photo-induced imino functionalizations of alkenes via intermolecular charge transfer. Chemical Science, 14(40), 1–8. DOI: 10.1039/D3SC03667G New Pd(II) and Pt(II) complexes with ONN donor pincer ligand. (2022). New Journal of Chemistry, 46(38), 1–7. [DOI: 10.1039/D2NJ01894B](https://pubs.rsc.org/en/content/articlelanding/2022/nj
Eigenschaften
CAS-Nummer |
303024-64-8 |
|---|---|
Molekularformel |
C32H28N4O4S4 |
Molekulargewicht |
660.84 |
IUPAC-Name |
1-[(4-methylphenyl)sulfonylmethyl]-3-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-6-phenyl-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C32H28N4O4S4/c1-23-13-17-27(18-14-23)43(37,38)21-33-29(25-9-5-3-6-10-25)36-31(41)34-30(26-11-7-4-8-12-26)35(32(36)42)22-44(39,40)28-19-15-24(2)16-20-28/h3-20H,21-22H2,1-2H3/b33-29+ |
InChI-Schlüssel |
ZNTBAYJVTFUICO-XPXRSFDGSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)N3C(=S)N=C(N(C3=S)CS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


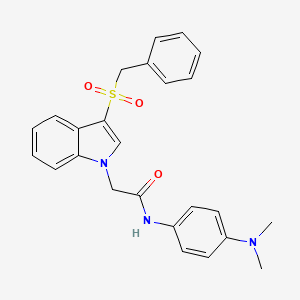
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2548282.png)

![ethyl 4-(2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2548285.png)

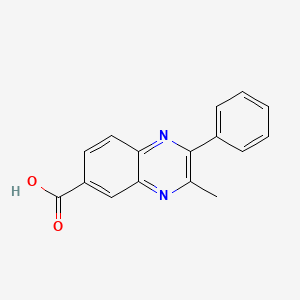
![4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2548290.png)
![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)
![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)
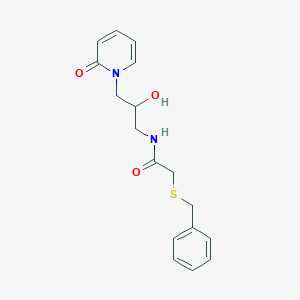
![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)
![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2548298.png)
